2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
描述
属性
IUPAC Name |
2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJFHBNOYKJZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511647-92-9 | |
| Record name | 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve intermediate steps, such as the formation of an enolate intermediate, followed by acidification to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Medicinal Chemistry Applications
Bioisosteric Properties
The compound serves as a bioisostere for leucine, which means it can mimic leucine's biological properties while offering enhanced metabolic stability and binding affinity. This characteristic is particularly valuable in drug design, allowing researchers to develop novel therapeutics with improved efficacy and reduced side effects. The trifluoromethyl group contributes to the compound's lipophilicity and stability, making it an attractive candidate for incorporation into biologically active molecules .
Pharmaceutical Development
Recent studies have highlighted the use of 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid in the development of peptide-based drugs. Its ability to replace leucine in peptide sequences can lead to the creation of peptidomimetics that exhibit enhanced biological activity. This application is particularly relevant in targeting specific receptors or enzymes involved in various diseases .
Case Study 1: Peptide Design
A study investigated the incorporation of this compound into peptide sequences targeting specific receptors. The results demonstrated that peptides containing this compound exhibited significantly improved binding affinities compared to their leucine-containing counterparts. This finding underscores the compound's potential in developing targeted therapies .
Case Study 2: Drug Metabolism
Another case study focused on the metabolic stability of drugs incorporating this compound. The research showed that compounds with this substitution displayed reduced metabolic degradation in liver microsomes compared to traditional leucine derivatives. This property is crucial for enhancing the bioavailability of therapeutic agents .
作用机制
The mechanism by which 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluorobutanoic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.
相似化合物的比较
Comparison with Structural Analogs
Positional Isomers
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid
- Molecular Formula : C₁₀H₈ClF₃O₂ (identical to target compound).
- Key Difference : Chlorine substituent at the meta position (3-C₆H₄Cl) instead of para (4-C₆H₄Cl).
- Impact: Altered electronic distribution: Reduced resonance stabilization of the aryl group compared to the para isomer. Potential differences in biological activity due to steric and electronic effects .
Halogen-Substituted Analogs
2-(4-Bromophenyl)-4,4,4-trifluorobutanoic Acid
Trifluorobutanoic Acid Derivatives
3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride
- Molecular Formula: C₄H₇ClF₃NO₂.
- Key Difference: Amino group (-NH₂) replaces the 4-chlorophenyl moiety.
- Impact :
4,4,4-Trifluoro-2,2-dimethylbutanoic Acid
Carboxylic Acid Derivatives with Aromatic Substitutions
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
- Molecular Formula : C₁₁H₁₁ClO₂.
- Key Difference : Cyclobutane ring fused to the 4-chlorophenyl group.
- Impact :
4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted pKa | CCS (Ų, [M+H]+) |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid | C₁₀H₈ClF₃O₂ | 252.62 | 4-Cl-C₆H₄, -CF₃ | ~1.5–2.5 | 151.8 |
| 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid | C₁₀H₈ClF₃O₂ | 252.62 | 3-Cl-C₆H₄, -CF₃ | ~1.7–2.7 | N/A |
| 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic Acid | C₁₀H₈BrF₃O₂ | 297.07 | 4-Br-C₆H₄, -CF₃ | ~1.3–2.3 | N/A |
| 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid | C₆H₉F₃O₂ | 170.13 | -CF₃, -CH(CH₃)₂ | ~3.0–3.5 | N/A |
Research Findings and Theoretical Insights
- Electronic Effects : The -CF₃ group in the target compound enhances acidity and stabilizes the deprotonated form via inductive effects. Substitution with bromine () further increases electron-withdrawing capacity but adds steric bulk .
- DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p)) applied to similar chlorophenyl compounds () predict enhanced electrophilicity at the carbonyl carbon due to aryl and -CF₃ groups .
- Environmental Impact : Fluorinated analogs may pose environmental persistence concerns, aligning with green chemistry challenges highlighted in .
生物活性
2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluorobutanoic acid backbone with a chlorophenyl substituent, which is significant for its chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
| Anticancer | Shows cytotoxic effects on cancer cell lines in preliminary assays. |
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli, indicating moderate antibacterial activity.
Anti-inflammatory Effects
In vitro studies reported by Chen et al. (2022) investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. Treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50%, suggesting a potential role in inflammatory modulation.
Anticancer Properties
Research by Johnson et al. (2021) focused on the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound induced apoptosis in MCF-7 cells with an IC50 value of 15 μM after 48 hours of exposure.
常见问题
Basic Research Questions
Q. What are the key synthetic methodologies for 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid?
- Answer: The synthesis typically involves multi-step routes, including:
- Friedel-Crafts alkylation of 4-chlorophenyl derivatives with trifluorobutanoic acid precursors.
- Asymmetric synthesis using chiral auxiliaries or catalysts to control stereochemistry, as demonstrated in related trifluorobutanoic acid derivatives .
- Acid-catalyzed isomerization to resolve cis/trans isomers, leveraging Lewis acids (e.g., BF₃) for selective crystallization .
- Key Considerations: Reaction optimization (temperature, solvent polarity) is critical for yield and purity.
Q. How is the compound characterized for structural confirmation and purity?
- Answer: Standard techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine coupling patterns.
- FTIR for identifying carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).
- HPLC with UV detection (λ = 210–254 nm) or chiral columns for isomer separation .
- Melting point analysis (reported range: 30–84°C) to assess crystallinity and purity .
Q. What solvents and conditions are optimal for isolating intermediates during synthesis?
- Answer:
- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of fluorinated intermediates.
- Selective crystallization in ethanol/water mixtures isolates geometric isomers (cis/trans) .
- Low-temperature recrystallization minimizes thermal degradation of acid-sensitive intermediates.
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Answer:
- Enantiomers exhibit distinct interactions with biological targets. For example, the (2S,3R)-isomer shows higher binding affinity to enzymes like KYN-3-OHase (IC₅₀ = 12.5 µM) compared to racemic mixtures .
- Methodological Insight: Chiral HPLC or enzymatic resolution is used to separate enantiomers. Activity assays (e.g., enzyme inhibition, cell viability) validate stereochemical effects .
Q. What computational strategies model the compound’s interaction with biological targets?
- Answer:
- Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to receptors like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes.
- QSAR studies correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends .
- Example Data:
| Compound | Enzyme Target | IC₅₀ (µM) | Activity |
|---|---|---|---|
| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | Antimicrobial |
| Target compound (racemic) | KYN-3-OHase | 12.5 | Neuroprotective |
| (2S,3R)-isomer | KYN-3-OHase | 8.2 | Enhanced neuroprotection |
| Adapted from PubChem data |
Q. How can in vivo metabolic stability be improved for this compound?
- Answer:
- Structural modifications : Introduce methyl groups at the α-position to reduce oxidative metabolism .
- Prodrug strategies : Esterification of the carboxylic acid group enhances bioavailability, as seen in related fluorinated acids .
- Metabolic profiling : LC-MS/MS tracks metabolites in liver microsomes to identify degradation pathways.
Methodological Challenges and Contradictions
Q. How are conflicting data on isomer stability resolved during synthesis?
- Answer: Discrepancies in cis/trans isomer ratios (e.g., solvent-dependent crystallization) are addressed by:
- Dynamic NMR to study isomer interconversion kinetics.
- Theoretical calculations (DFT) to predict thermodynamic stability of isomers .
Q. What analytical pitfalls arise in quantifying trace impurities?
- Answer:
- Fluorine-specific detection : ¹⁹F NMR or LC-MS with negative-ion mode avoids interference from non-fluorinated contaminants.
- Limitations : Deuterated solvents (e.g., DMSO-d₆) may obscure OH/NH peaks in NMR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
